3-Methylbut-2-enoate
Description
Historical Context and Significance in Chemical Synthesis
The historical recognition of 3-methylbut-2-enoate, often encountered in its protonated form as 3-methylbut-2-enoic acid (also known as senecioic acid or 3-methylcrotonic acid), dates back to botanical investigations. It was initially identified in various Senecio plant species, establishing its presence as a natural product. uni.lu Beyond its natural occurrence, this compound and its esters have gained prominence as crucial intermediates in organic synthesis.
Its significance in chemical synthesis stems from its ability to serve as a precursor for a wide array of compounds. For instance, it is a vital building block in the synthesis of retinoid compounds, which are important for pharmaceutical applications. uni.luamericanelements.com Derivatives of this compound are also employed in the production of antifungal agents, such as Ciclopirox Olamine. uni.lufishersci.com In the realm of agrochemicals, this compound and its derivatives exhibit pesticidal and fungicidal properties, making them relevant for agricultural applications. uni.lufishersci.com Furthermore, various esters of 3-methylbut-2-enoic acid are utilized in the flavor and fragrance industries, contributing pleasant fruity notes to formulations. uni.lu The compound also plays a role as a metabolic intermediate, particularly in leucine (B10760876) catabolism pathways, where its presence as 3-methylcrotonic acid can be observed in elevated concentrations in certain metabolic disorders. uni.lu
Nomenclature and Structural Representation in Academic Discourse
The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. For the anion, the IUPAC name is this compound. However, in academic and industrial discourse, several common synonyms are frequently encountered, especially for its acid and ester forms. These include senecioate, 3-methylcrotonate, and β,β-dimethylacrylate. uni.lu
The fundamental chemical structure of this compound features a five-carbon chain with a carboxylate group (-COO⁻) at one end, a double bond between the second and third carbons (C2-C3), and a methyl substituent at the third carbon (C3). This arrangement classifies it as an α,β-unsaturated carboxylate. uni.lu The presence of the double bond allows for the existence of E (trans) and Z (cis) geometric isomers, which can influence its reactivity and stereochemical outcomes in synthetic pathways. americanelements.com
The molecular formula for the this compound anion is C₅H₇O₂⁻, with a molecular weight of 99.11 g/mol . Its corresponding acid, 3-methylbut-2-enoic acid, has a molecular formula of C₅H₈O₂ and a molecular weight of 100.12 g/mol . uni.lu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7O2- |
|---|---|
Molecular Weight |
99.11 g/mol |
IUPAC Name |
3-methylbut-2-enoate |
InChI |
InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h3H,1-2H3,(H,6,7)/p-1 |
InChI Key |
YYPNJNDODFVZLE-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC(=O)[O-])C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methylbut 2 Enoate and Its Derivatives
Catalytic Synthesis Pathways of 3-Methylbut-2-enoate
Catalytic approaches offer significant advantages in terms of efficiency, selectivity, and environmental impact compared to stoichiometric methods. For this compound, various catalytic systems have been explored for its formation.
Transition Metal-Mediated Oxidative Approaches
Transition metal catalysis plays a vital role in the oxidative synthesis of carboxylic acids and their esters. One notable pathway involves the oxidative conversion of 3-methyl-2-butenal (B57294) (prenaldehyde) to 3-methylbut-2-enoic acid, which can then be esterified to form this compound. This transformation often proceeds via a radical mechanism, utilizing oxygen or air as the terminal oxidant. Copper-based catalysts, such as cuprous bromide and cuprous chloride, have demonstrated superior activity in facilitating the electron transfer cycles necessary for this oxidation. nih.govfishersci.fi
Beyond direct oxidation, transition metals are also implicated in more complex oxidative coupling reactions. For instance, α,β-unsaturated carboxylic acids can undergo oxidative decarboxylative cross-coupling reactions, which could potentially be adapted for the synthesis of this compound derivatives. researchgate.net Furthermore, palladium-catalyzed α,β-dehydrogenation of esters represents a method to introduce unsaturation, potentially leading to this compound from saturated precursors. organic-chemistry.org
Homogeneous Catalysis in Ester Formation
Homogeneous catalysis is widely employed for the formation of esters, including this compound. The most straightforward route involves the acid-catalyzed esterification of 3-methyl-2-butenoic acid with an alcohol (e.g., methanol (B129727) to form methyl 3-methyl-2-butenoate). This process, often referred to as Fischer esterification, is an equilibrium-driven reaction typically promoted by strong acid catalysts like sulfuric acid or p-toluenesulfonic acid. chemguide.co.ukmasterorganicchemistry.comslideshare.netlibretexts.org The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfers, and elimination of water. masterorganicchemistry.com
Another powerful homogeneous catalytic method for constructing α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction, involving the condensation of an aldehyde or ketone with a phosphonate (B1237965) carbanion, efficiently yields α,β-unsaturated esters, often with high stereoselectivity towards the (E)-isomer. For example, ethyl 3-phenylbut-2-enoate can be synthesized via HWE reactions. uni.lu While not directly this compound, this methodology is broadly applicable to α,β-unsaturated esters.
Additionally, base-catalyzed additions to allenoates can be highly stereoselective, forming precursors to this compound derivatives. For instance, ethyl 2-methylbuta-2,3-dienoate can undergo base-catalyzed ethanol (B145695) addition to yield ethyl (E)-3-ethoxy-2-methylbut-2-enoate with high stereoselectivity. uni.lu
Stereoselective and Enantioselective Synthesis
Controlling the stereochemistry in the synthesis of this compound derivatives is crucial, especially for compounds intended for pharmaceutical or agrochemical applications where specific enantiomers or diastereomers may exhibit different biological activities.
Asymmetric Induction in this compound Derivatives
Asymmetric induction aims to favor the formation of one enantiomer or diastereomer over others. In the context of this compound derivatives, this can be achieved using chiral catalysts or chiral auxiliaries. Rhodium(II) catalysts, particularly those bearing chiral ligands such as (S)-N-(tert-butylbenzene)sulfonylprolinate, have been successfully employed in asymmetric syntheses involving vinyldiazomethanes, which can serve as precursors to butenoate derivatives. High yields (69–95%) and excellent asymmetric induction (82–95% de) have been reported using 3-siloxy-2-diazo-3-butenoate derivatives as vinylcarbenoid precursors. nih.gov
Another significant advancement is the asymmetric hydrogenation of trisubstituted alkenes, which can lead to optically pure homo-Roche ester chirons – compounds structurally related to this compound derivatives. Chiral analogs of Crabtree's catalyst, specifically those of the IrN(carbene) type, have shown high conversions and scalability in these hydrogenations, allowing for the synthesis of functionalized materials with two chiral centers. organic-chemistry.orguni.lu Similarly, cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has been developed, providing a method to access chiral carboxylic acid precursors to this compound. researchgate.net
Diastereoselective Control in Reaction Pathways
Diastereoselective control focuses on favoring the formation of one diastereomer over others when multiple are possible. This is often achieved by exploiting steric and electronic effects in the transition states of reactions.
The Reformatsky reaction, involving the reaction of α-halo esters with aldehydes or ketones in the presence of zinc, can exhibit diastereocontrol. Studies on the Reformatsky reaction of methyl 4-bromo-3-methylbut-2-enoate with aldehydes have shown instances of E to Z inversion during the reaction, influencing the stereochemistry of the resulting δ-lactone products. cenmed.com
Aldol (B89426) additions to β-siloxy aldehydes represent another area where diastereocontrol is critical. Careful manipulation of reaction conditions can leverage 1,2- and 1,3-asymmetric induction, leading to the selective formation of syn and anti aldol adducts with excellent diastereocontrol. nih.gov While these examples might involve precursors or derivatives, the principles of diastereoselective control are directly applicable to the synthesis of complex this compound structures. The use of bulky substituents in reactants can also enhance stereoselectivity in cyclization reactions. nih.gov
Enzymatic Amination Strategies
Enzymatic strategies, particularly those employing biocatalysts like transaminases, offer highly selective routes for the synthesis of chiral amines and amino acid derivatives, which can be incorporated into this compound structures.
ω-Transaminases are increasingly utilized for the enantioselective synthesis of β-amino esters from β-keto esters. These enzymes, often combined with pyridoxal-5'-phosphate (PLP) and an amine donor (e.g., isopropylamine), can convert β-keto esters, such as methyl (±)-2-methyl-3-oxobutanoate, into their corresponding β-amino esters with very high enantiomeric excess (>99% ee). nih.gov This biocatalytic approach provides a powerful tool for introducing chirality and nitrogen functionality in a highly controlled manner.
Beyond transaminases, organocatalytic amination has also been demonstrated for homo-Roche building blocks, enabling their transformation into functionalized materials with two chiral centers. uni.lu These enzymatic and organocatalytic methods represent green and efficient alternatives for achieving stereoselective C-N bond formation, contributing significantly to the synthesis of complex this compound derivatives.
Compound Names and PubChem CIDs
Novel Synthetic Transformations Involving this compound
Methyl this compound and its derivatives participate in a range of advanced synthetic reactions, enabling the construction of complex molecular architectures. These methodologies leverage the inherent reactivity of the α,β-unsaturated ester moiety and the allylic positions.
Michael Addition Strategies
Methyl this compound is recognized as a suitable substrate for Michael addition reactions due to its α,β-unsaturated carbonyl system. enaminestore.com Derivatives of this compound, such as methyl 2-cyano-3-methylbut-2-enoate, have been successfully employed in Michael addition strategies for the synthesis of β-amino esters. This demonstrates the compound's utility as a precursor for more intricate organic molecules.
Knoevenagel Condensation Applications
The Knoevenagel condensation, a modified aldol condensation, involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In the context of this compound derivatives, the synthesis of α,β-unsaturated cyanoesters, such as methyl 2-cyano-3-methylbut-2-enoate, typically involves a Knoevenagel condensation. This reaction is performed between a methyl ketone (which can be conceptually related to the this compound scaffold) and cyanoacetic acid derivatives. Key reaction parameters include the selection of catalysts, often Lewis acids (e.g., ZnCl₂) or organic bases (e.g., piperidine).
Reformatsky Reaction and Stereochemical Outcomes
The Reformatsky reaction, involving α-halo esters, zinc, and carbonyl compounds, is a significant method for carbon-carbon bond formation. Methyl Z- and E-4-bromo-3-methylbut-2-enoate, which are derivatives obtained through allylic bromination of methyl this compound, have been extensively studied in Reformatsky reactions. researchgate.netcdnsciencepub.comresearchgate.net These bromo-esters react with aldehydes, such as β-cyclocitral, benzaldehyde (B42025), and cyclohexenecarboxaldehyde, in the presence of zinc. researchgate.netcdnsciencepub.comresearchgate.netresearchgate.net
A notable stereochemical outcome in these reactions is the observation of an E to Z inversion during the Reformatsky process, leading to the δ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid as a primary product when reacting with β-cyclocitral. researchgate.netcdnsciencepub.comresearchgate.net Subsequent hydrolysis of the Reformatsky product can yield the corresponding Z-2,E-4-acids, indicating the formation of the δ-lactone as an intermediate. researchgate.netcdnsciencepub.com
Table 1: Representative Reformatsky Reactions with Methyl 4-Bromo-3-methylbut-2-enoate Derivatives
| Bromoester Isomer | Aldehyde Reactant | Main Product Class | Stereochemical Outcome | Reference |
| Z- and E-4-bromo- | β-cyclocitral | δ-lactone | E to Z inversion | researchgate.netcdnsciencepub.comresearchgate.net |
| Z- and E-4-bromo- | Benzaldehyde | Z-2,E-4-acids (after hydrolysis) | E to Z inversion (via δ-lactone) | researchgate.netcdnsciencepub.com |
| Z- and E-4-bromo- | Cyclohexenecarboxaldehyde | Z-2,E-4-acids (after hydrolysis) | E to Z inversion (via δ-lactone) | researchgate.netcdnsciencepub.com |
Wittig Reaction Derivatives and Stereomutation
Methyl this compound derivatives are also key in Wittig reactions, particularly those involving allylic phosphonates and phosphoranes. Methyl Z- and E-4-bromo-3-methylbut-2-enoate react stereospecifically with triethyl phosphite, retaining their configuration to yield the corresponding Z- and E-phosphonate esters. researchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net
These phosphonate esters demonstrate significant stereomutation of the double bond when reacted with aldehydes. researchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.com A rapid equilibration between the E-phosphonate and Z-phosphonate isomers occurs when treated with a base, typically leading to a mixture where the Z-phosphonate is present in a higher proportion (e.g., one part E-phosphonate to two parts Z-phosphonate). researchgate.netresearchgate.netcdnsciencepub.com Despite this equilibration, the E-2,E-4 ester can be the predominant product, as seen with methyl E-β-ionylideneacetate when reacting with β-cyclocitral. researchgate.netcdnsciencepub.com Furthermore, Wittig reactions utilizing corresponding Z- and E-phosphonium salts (also obtained stereospecifically from the bromo esters) can yield different stereoisomers. For instance, with benzaldehyde, the main product can be the Z-2,Z-4 isomer. researchgate.netcdnsciencepub.com
Table 2: Stereochemical Outcomes in Wittig Reactions of Methyl 4-Bromo-3-methylbut-2-enoate Derivatives
| Phosphonate/Phosphorane Isomer | Aldehyde Reactant | Major Product | Stereochemical Observation | Reference |
| Z- and E-phosphonates | β-cyclocitral | Methyl E-β-ionylideneacetate | Extensive stereomutation; E-2,E-4 ester as chief product | researchgate.netcdnsciencepub.com |
| Z- and E-phosphonates | Benzaldehyde | Mixture of E-2,E-4 and Z-2,E-4 isomers (4:1 ratio) | Extensive stereomutation | researchgate.netcdnsciencepub.com |
| Z- and E-phosphonium salts | Benzaldehyde | Z-2,Z-4 isomer | Stereospecific reaction with specific outcome | researchgate.netcdnsciencepub.com |
Aza-Darzens Reaction Modalities
The aza-Darzens reaction is a valuable method for synthesizing aziridines, three-membered heterocycles containing nitrogen. openrepository.com Methyl (E)-4-bromo-3-methylbut-2-enoate has been explored as a nucleophile in aza-Darzens reactions, specifically with tert-butanesulfinimines, to form vinyl aziridines. openrepository.comarizona.edu The proposed mechanism involves the nitrogen atom of a sulfinimine enolate attacking the gamma carbon of the bromo-nucleophile, leading to the cleavage of bromine and the formation of the aziridine (B145994) ring. openrepository.com This highlights the utility of brominated this compound derivatives in constructing nitrogen-containing heterocycles.
Allylic Bromination Protocols
Allylic bromination is a fundamental transformation for introducing bromine at the allylic position of an alkene. Methyl this compound undergoes allylic bromination when treated with N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin, or t-butyl hypochlorite (B82951). researchgate.netrsc.orgthieme-connect.de These reactions are typically conducted in the presence of a radical initiator, such as peroxides or under UV light irradiation, and often employ carbon tetrachloride (CCl₄) as a solvent. rsc.orgthieme-connect.de The outcome of this reaction is a mixture of the corresponding methyl cis- and trans-4-halogeno-3-methylbut-2-enoate isomers. researchgate.netrsc.orgthieme-connect.de This bromination serves as a crucial preliminary step for further synthetic transformations, as evidenced by its role in preparing precursors for Reformatsky and Wittig reactions. researchgate.netcdnsciencepub.com
Table 3: Allylic Bromination of Methyl this compound
| Brominating Agent | Conditions | Products | Reference |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., UV light), CCl₄, reflux | Mixture of methyl cis- and trans-4-bromo-3-methylbut-2-enoate | researchgate.netrsc.orgthieme-connect.de |
| 1,3-Dibromo-5,5-dimethylhydantoin | Radical initiator | Mixture of methyl cis- and trans-4-bromo-3-methylbut-2-enoate | rsc.org |
| t-Butyl hypochlorite | Radical initiator | Mixture of methyl cis- and trans-4-chloro-3-methylbut-2-enoate | rsc.org |
Condensation Reactions with Carbonyl Compounds
Condensation reactions involving this compound and its related acids with carbonyl compounds represent a significant route for synthesizing complex derivatives, often incorporating the isoprene (B109036) unit. The reactivity of 3-methylbut-2-enoic acid and its derivatives in these reactions is influenced by factors such as the nature of the metalating agent and the reaction conditions, leading to diverse product profiles.
Research has demonstrated the condensation of metalated salts of 3-methylbut-2-enoic acid with carbonyl compounds like benzaldehyde. For instance, the reaction of lithium, sodium lithium, potassium lithium, and dipotassium (B57713) salts, obtained by metalation of 3-methylbut-2-enoates, with benzaldehyde yields isomeric hydroxy-acids and a lactone. Two of the resulting acids (IVa and b) and the lactone (VI) arise from attack at the C-4 position of the salt, while the other two acids (Va and b) originate from attack at C-2. The ratio of C-4 to C-2 attack is highly dependent on the ionic character of the organometallic bonds involved in the salts; a higher ionic character tends to increase the proportion of C-4 attack. Notably, these reactions often exhibit a remarkable cis-stereoselectivity in the configuration of the double bond of the hydroxy-acids. Dehydration of the acid (IVa) with a base offers a new and convenient method for preparing cis-2,trans-4-dienoates containing an isoprene unit in high yields. rsc.org
Another important condensation pathway is the Knoevenagel condensation, which is utilized for the synthesis of α,β-unsaturated cyanoesters. For example, methyl 2-cyano-3-methylbut-2-enoate can be prepared through the Knoevenagel condensation between acetone (B3395972) and methyl cyanoacetate. This reaction typically proceeds under reflux conditions, often in solvents like benzene, with catalysts such as acetic acid and ammonium (B1175870) acetate.
Furthermore, ethyl this compound can participate in condensation reactions induced by lithium diisopropylamide (LDA) with alkan-2-ones, leading to the formation of (2Z)-3,5-dimethylalka-2,4-dienoic acids. capes.gov.br The Reformatsky reaction, involving methyl 4-bromo-3-methylbut-2-enoate with carbonyl compounds such as β-cyclocitral or benzaldehyde, also serves as a method to obtain β-hydroxy acids or their lactone derivatives. This reaction can involve stereomutation of the double bond and can proceed via an intermediate δ-lactone formation. researchgate.net
Green Chemistry Approaches in this compound Synthesis
The pursuit of sustainable and environmentally benign synthetic routes is a critical aspect of modern chemistry. Green chemistry approaches for the synthesis of this compound and its derivatives aim to minimize waste, reduce energy consumption, and avoid hazardous reagents and solvents.
Ionic Liquid-Mediated Reactions
Ionic liquids (ILs) have emerged as promising green solvents and catalysts due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvation characteristics. Their application in the synthesis of this compound derivatives offers an environmentally friendly alternative to traditional methods.
A notable example is the synthesis of methyl 3-methyl-2-butenoate through an esterification reaction mediated by an ionic liquid. This method involves the reaction of 3,3-dimethylacrylic acid (also known as isoponic acid) with methanol in the presence of the ionic liquid [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate (B86663) ([MIMPS][HSO4-]). The reaction is further catalyzed by a NiW/Al-CA catalyst under reflux conditions. This approach has demonstrated high efficiency, achieving a yield of 97.8% for methyl 3-methyl-2-butenoate within 3 hours. chemicalbook.com
The process typically involves:
Combining 3,3-dimethylacrylic acid, methanol, and the ionic liquid.
Adding the NiW/Al-CA catalyst.
Heating the mixture under reflux.
After the reaction, the organic layer containing the product separates clearly from the ionic liquid catalyst, facilitating easy separation and potential recycling of the ionic liquid. The organic layer is then neutralized, washed, dried, and distilled to yield the pure product. chemicalbook.com
This methodology exemplifies a green chemistry approach by utilizing a recoverable and reusable ionic liquid, contributing to reduced waste and improved process efficiency.
Table 1: Ionic Liquid-Mediated Synthesis of Methyl this compound
| Reactants | Ionic Liquid | Catalyst | Reaction Conditions | Yield (%) |
| 3,3-Dimethylacrylic acid, Methanol | [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate ([MIMPS][HSO4-]) | NiW/Al-CA | Reflux, 3 hours | 97.8 |
Biocatalytic and Enzymatic Synthesis
Biocatalysis, employing enzymes or whole cells, offers highly selective and environmentally benign routes for chemical synthesis, often under mild reaction conditions. This approach is particularly attractive for producing complex molecules and their derivatives with high stereoselectivity.
The enzymatic synthesis of esters derived from this compound has been explored. For instance, octan-3-yl 2-methylbut-2-enoate can be synthesized through the esterification of tiglic acid (2-methylbut-2-enoic acid) with octan-3-ol. This reaction can be effectively catalyzed by enzymes, providing a greener alternative to traditional acid-catalyzed esterification processes. vulcanchem.com
Another example of biocatalytic synthesis involves the formation of 3-methylbut-2-enyl butanoate, a derivative of this compound, from 3-methyl-2-buten-1-ol (B147165) and vinyl butyrate. This reaction highlights the potential of biocatalytic methods for producing specific esters with high efficiency. researchgate.net While not directly this compound, the synthesis of methyl (E)-5-hydroxy-3-methyl-pent-2-enoate, a structurally related compound, has been achieved in multi-step chemical syntheses that can serve as precursors in phosphometabolite synthesis. mdpi.com These examples underscore the growing interest in leveraging biological systems for the sustainable production of this compound derivatives.
Table 2: Biocatalytic and Enzymatic Synthesis Examples of this compound Derivatives
| Product | Reactants | Catalysis Type |
| Octan-3-yl 2-methylbut-2-enoate | Tiglic acid, Octan-3-ol | Enzymatic |
| 3-Methylbut-2-enyl butanoate | 3-Methyl-2-buten-1-ol, Vinyl butyrate | Biocatalytic |
Chemical Reactivity and Mechanistic Elucidation of 3 Methylbut 2 Enoate Derivatives
Electrophilic and Nucleophilic Reactivity Profiles
3-Methylbut-2-enoate, as an α,β-unsaturated ester, possesses a polarized double bond due to the electron-withdrawing effect of the ester carbonyl group. This renders the β-carbon electrophilic, making the compound susceptible to nucleophilic attack. Conversely, the electron-rich double bond can also participate in electrophilic reactions.
The mechanism of action for methyl 3-methyl-2-butenoate often involves nucleophilic addition reactions at the double bond, leading to the formation of various adducts. Its reactivity towards ozone is notably lower, attributed to the stabilizing role of the β-methyl group, which reduces electron-donating substituents.
Substitution Reactions
Derivatives of this compound can participate in substitution reactions. For instance, methyl 2-cyano-3-methylbut-2-enoate acts as an electrophile in nucleophilic substitution reactions, forming covalent bonds with nucleophiles like amines and thiols. rsc.org These reactions are crucial for synthesizing substituted esters and amides. rsc.org
Research has demonstrated highly stereoselective substitution reactions involving ethyl (E)-3-halogeno-2-methylbut-2-enoates. For example, the synthesis of diethyl (E)-2,4,5-trimethyl-3-oxahex-4-enedioate from ethyl (E)-3-halogeno-2-methylbut-2-enoates proceeds with high stereoselectivity. vaia.comlookchem.com This stereospecificity is also observed in reactions of alkyl (E)-3-chloro-2-methylbut-2-enoates with corresponding alkoxides, with almost complete retention of configuration. lookchem.com
Table 1: Examples of Substitution Reactions of this compound Derivatives
| Derivative | Reactant/Nucleophile | Product Type | Stereoselectivity | Reference |
| Methyl 2-cyano-3-methylbut-2-enoate | Amines, Thiols | Substituted Esters/Amides | Not specified | rsc.org |
| Ethyl (E)-3-halogeno-2-methylbut-2-enoate | Ethyl sodiolactate | Diethyl 2,4,5-trimethyl-3-oxahex-4-enedioate | Highly stereoselective | vaia.comlookchem.com |
Cycloaddition Reactions (e.g., Diels-Alder)
This compound and its derivatives can participate in cycloaddition reactions, which are pericyclic reactions forming cyclic products. The conjugated system in derivatives like methyl 2-cyano-3-methylbut-2-enoate enhances their utility in various cycloaddition reactions, including 1,3-dipolar cycloadditions. Density Functional Theory (DFT) calculations are employed to model the reactivity and predict regioselectivity in these cycloadditions.
Methyl this compound itself has been shown to undergo cycloadditions with diazoalkanes, such as 2-diazopropane (B1615991) and diazoethane. Notably, the orientation of addition can be reversed in these reactions, a phenomenon attributed to unfavorable eclipsing interactions in the transition state for normal addition. rsc.org
While α,β-unsaturated esters generally exhibit low reactivity as dienophiles in Diels-Alder reactions, they can participate in asymmetric Diels-Alder reactions when paired with highly reactive dienes, such as cyclopentadiene, often requiring excess amounts of the diene. researchgate.net However, the presence of β-methyl groups, as in ethyl 2-(diethoxyphosphono)-3-methylbut-2-enoate, can significantly reduce or even eliminate reactivity in Lewis acid-mediated Diels-Alder cycloadditions. acs.orgnih.gov
Table 2: Cycloaddition Reactivity of this compound and Derivatives
| Compound/Derivative | Reaction Type | Dienophile/Dipolarophile | Key Observation/Reactivity | Reference |
| Methyl this compound | 1,3-Dipolar Cycloaddition | 2-Diazopropane, Diazoethane | Reversed addition orientation due to steric effects | rsc.org |
| Methyl 2-cyano-3-methylbut-2-enoate | Cycloaddition | (Various) | Conjugated system enhances utility | |
| α,β-unsaturated esters (general) | Diels-Alder | Highly reactive dienes (e.g., cyclopentadiene) | Low reactivity, but possible with reactive dienes | researchgate.net |
| Ethyl 2-(diethoxyphosphono)-3-methylbut-2-enoate | Diels-Alder | (Various) | Unreactive under certain Lewis acid conditions; β-methyl group hinders reactivity | acs.orgnih.gov |
Oxidation and Reduction Pathways
This compound and its related compounds undergo various oxidation and reduction reactions, leading to different functional group transformations.
Oxidation of 3-methyl-2-butenal (B57294) (prenaldehyde) to 3-methylbut-2-enoic acid is a two-step process involving an initial rearrangement followed by oxidative conversion. This reaction typically proceeds via a radical mechanism, mediated by transition metal catalysts like copper-based catalysts (e.g., cuprous bromide, cuprous chloride), with oxygen or air acting as the terminal oxidant. acs.org Similarly, 3-methylbut-2-enoic acid can be oxidized to corresponding ketones or aldehydes using oxidizing agents such as sodium hypochlorite (B82951) or potassium permanganate. acs.org Methyl 4,4,4-trifluoro-3-methylbut-2-enoic acid methyl ester can also be oxidized to carboxylic acids or ketones. molaid.com
In terms of reduction, 3-methylbut-2-enoic acid can be converted into alcohols using reducing agents like lithium aluminum hydride and sodium borohydride. acs.org
Chemoselective Hydrogenation Mechanisms
Chemoselective hydrogenation is a crucial transformation that allows for the selective reduction of specific functional groups in the presence of others. For α,β-unsaturated esters like this compound, this often involves the selective hydrogenation of either the carbon-carbon double bond or the ester carbonyl group.
Studies on chemoselective hydrogenation of aldehydes have shown that C=C double bonds and esters can remain unaffected when using certain manganese(I) pincer complexes as catalysts under mild, base-free conditions. This highlights the ability to selectively reduce aldehydes even in the presence of other reducible functionalities. The proposed mechanism for such manganese-catalyzed hydrogenation involves an outer-sphere hydride transfer and reversible PNP ligand deprotonation/protonation.
Conversely, iron-based catalysts have been developed that exhibit high selectivity for the hydrogenation of the C=C bond in ethyl-3-methylbut-2-enoate, leaving other functional groups intact. This demonstrates that depending on the catalyst system, the C=C double bond in this compound derivatives can be a primary target for hydrogenation.
Table 3: Chemoselective Hydrogenation Outcomes
| Substrate (Example) | Catalyst System | Target Selectivity (Functional Group) | Conditions | Reference |
| Aldehydes (in presence of C=C, esters) | Mn(I) PNP pincer complexes | Aldehyde (C=O) | Mild, base-free (e.g., 25 °C, 50 bar H₂) | |
| Ethyl-3-methylbut-2-enoate | Specific iron-based catalysts | C=C double bond | Not specified, but high selectivity |
Influence of Substituents and Isomerism on Reactivity
The reactivity of this compound derivatives is profoundly influenced by the nature and position of substituents, as well as by isomerism, particularly geometric (E/Z) and positional isomerism. Steric and electronic effects arising from these structural variations can lead to significant differences in reaction pathways and product distributions.
For instance, the presence of a trifluoromethyl group in methyl 4,4,4-trifluoro-3-methylbut-2-enoate significantly influences its chemical properties and reactivity, enhancing its lipophilicity and metabolic stability. molaid.com
Effect of Double Bond Position on Reaction Outcomes (e.g., C-2 vs. C-4 attack)
The position of the double bond within the carbon chain of this compound isomers critically impacts their reactivity, particularly in terms of regioselectivity in addition reactions and cyclizations.
Consider the positional isomers 3-methylbut-2-enoic acid (double bond between C2 and C3) and 3-methylbut-3-enoic acid (double bond between C3 and C4). These isomers exhibit distinct reactivity profiles. For example, condensation reactions of these isomers with carbonyl compounds yield different products. 3-Methylbut-2-enoic acid, upon metalation (e.g., with Li or K salts), forms hydroxy-acids and lactones. In contrast, 3-methylbut-3-enoic acid produces isomeric hydroxy-acids with altered stereochemistry. acs.org This divergence highlights how conjugation effects, determined by the double bond's position, significantly influence reactivity in electrophilic addition and cyclization reactions. acs.org
Geometric isomerism (E/Z or cis/trans) also plays a crucial role in determining reaction outcomes and stereoselectivity. For example, the base-catalyzed addition of ethanol (B145695) to ethyl 2-methylbuta-2,3-dienoate is highly stereoselective, predominantly yielding ethyl (E)-3-ethoxy-2-methylbut-2-enoate. vaia.comlookchem.comacs.org This stereospecificity is also observed in the addition of hydrogen iodide to the same allenic ester. lookchem.com The configuration of the olefinic bonds in 3-substituted 2-methylbut-2-enoic acid derivatives can be assigned based on NMR spectra, specifically the chemical shifts of β-methyl protons and methyl-methyl homoallylic coupling constants. vaia.comlookchem.com
Table 4: Influence of Isomerism on Reactivity
| Isomer Pair (Example) | Structural Difference | Impact on Reactivity | Reference |
| 3-Methylbut-2-enoic acid vs. 3-Methylbut-3-enoic acid | Double bond position (C2-C3 vs. C3-C4) | Different products in condensation reactions; altered regioselectivity in electrophilic additions and cyclizations due to conjugation effects | acs.org |
| (E)- vs. (Z)-3-substituted 2-methylbut-2-enoate derivatives | Geometric isomerism (E/Z) | High stereoselectivity in base-catalyzed additions; distinct NMR spectral characteristics | vaia.comlookchem.com |
Stereochemical Control in Reaction Pathways
The inherent unsaturation and structural features of this compound and its derivatives render them versatile substrates for a variety of reactions where stereochemical control is paramount. Achieving high stereoselectivity, whether diastereoselective or enantioselective, is a critical objective in organic synthesis, particularly for the production of chiral building blocks and active pharmaceutical ingredients. Research has elucidated several pathways where the stereochemical outcome of reactions involving this compound derivatives can be precisely controlled.
Reformatsky and Wittig Reactions
The Reformatsky reaction, involving α-halo esters and carbonyl compounds in the presence of zinc, is known for its ability to form β-hydroxy esters. In the context of this compound derivatives, studies on methyl Z- and E-4-bromo-3-methylbut-2-enoate have revealed interesting stereochemical outcomes. When these bromo-esters react with β-cyclocitral in the presence of zinc, the primary product is the δ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid. This outcome frequently indicates an E to Z inversion during the Reformatsky reaction, a phenomenon also observed with other aldehydes like benzaldehyde (B42025) and cyclohexenecarboxaldehyde. scitoys.com
Similarly, Wittig reactions and their Horner modifications, which utilize phosphonate (B1237965) esters or phosphonium (B103445) salts, also exhibit significant stereocontrol. Methyl Z- and E-4-bromo-3-methylbut-2-enoate can be converted stereospecifically to their corresponding Z- and E-phosphonate esters through reaction with triethyl phosphite, maintaining the original configuration. chemchart.com However, the subsequent reaction of these phosphonates with aldehydes can lead to extensive stereomutation of the double bond. For instance, the reaction with benzaldehyde yields a mixture of E-2,E-4 and Z-2,E-4 isomers, typically in a 4:1 ratio, suggesting a preference for the E-2,E-4 configuration under these conditions. chemchart.com Conversely, when using the corresponding Z- and E-phosphonium salts, the main product with benzaldehyde was found to be the Z-2,Z-4 isomer, highlighting the influence of the phosphorus ylide type on the final stereochemistry. chemchart.com
An interactive data table summarizing the stereochemical outcomes of these reactions is presented below:
Table 1: Stereochemical Outcomes in Reformatsky and Wittig Reactions of this compound Derivatives
| Substrate (Bromo-ester Isomer) | Reagent/Catalyst | Carbonyl Partner | Major Product Stereochemistry | Key Stereochemical Feature | Reference |
| Methyl Z-4-bromo-3-methylbut-2-enoate | Zn | β-cyclocitral | δ-lactone (E to Z inversion) | Inversion at C2-C3 double bond | scitoys.com |
| Methyl E-4-bromo-3-methylbut-2-enoate | Zn | β-cyclocitral | δ-lactone (E to Z inversion) | Inversion at C2-C3 double bond | scitoys.com |
| Methyl Z-4-bromo-3-methylbut-2-enoate | Triethyl phosphite | N/A | Z-phosphonate ester | Retention of configuration | chemchart.com |
| Methyl E-4-bromo-3-methylbut-2-enoate | Triethyl phosphite | N/A | E-phosphonate ester | Retention of configuration | chemchart.com |
| Z-Phosphonate ester | Aldehyde | Benzaldehyde | E-2,E-4 and Z-2,E-4 (4:1 ratio) | Extensive stereomutation | chemchart.com |
| E-Phosphonate ester | Aldehyde | Benzaldehyde | E-2,E-4 and Z-2,E-4 (4:1 ratio) | Extensive stereomutation | chemchart.com |
| Z-Phosphonium salt | Aldehyde | Benzaldehyde | Z-2,Z-4 isomer | Specific ylide influence | chemchart.com |
| E-Phosphonium salt | Aldehyde | Benzaldehyde | Z-2,Z-4 isomer | Specific ylide influence | chemchart.com |
Asymmetric Hydrogenation
Asymmetric hydrogenation represents a powerful method for introducing chirality into unsaturated compounds. (E)-Methyl 4-hydroxy-3-methylbut-2-enoate has been demonstrated as a substrate for such transformations. Catalytic hydrogenation of this compound, using specific chiral catalysts, can achieve high enantioselectivities. Although not always yielding perfect enantiomeric excess (ee) directly, the resulting chiral product can often be further purified to optical purity through methods like recrystallization. thegoodscentscompany.com This approach provides a viable route to chiral homo-Roche ester derivatives, which are valuable chirons in synthesis. thegoodscentscompany.com
Base-Catalyzed Additions and Enantioselective Intramolecular Reactions
Base-catalyzed addition reactions to related allenic esters also exhibit stereoselectivity. For instance, ethyl 2-methylbuta-2,3-dienoate undergoes base-catalyzed addition of ethanol to yield ethyl (E)-3-ethoxy-2-methylbut-2-enoate. The stereoselectivity of this Michael addition reaction is significantly influenced by factors such as solvent polarity and the strength of the base employed. uni.lu
Furthermore, derivatives like methyl 2-cyano-3-methylbut-2-enoate have been explored in enantioselective intramolecular reactions. These reactions have successfully led to the formation of chiral compounds, demonstrating high yields and excellent selectivity, thus underscoring the utility of these substrates in asymmetric synthesis for potential pharmaceutical applications.
Cobalt-Catalyzed Cycloisomerization-Hydroalkenylation
Beyond direct hydrogenation, other catalytic systems can also impart stereocontrol. For example, methyl (E)-crotonate, a 3-substituted acrylate (B77674) structurally analogous to this compound derivatives, has been shown to participate in cobalt-catalyzed cycloisomerization-hydroalkenylation reactions. This process results in the desired hydroalkenylation product with excellent enantioselectivity and precise control over the alkene configuration, consistently yielding the Z-isomer. This highlights the potential for similar stereocontrolled transformations with this compound derivatives under appropriate catalytic conditions.
Table 2: Enantioselective Reactions of this compound Derivatives and Analogs
| Substrate | Reaction Type | Catalyst/Conditions | Enantioselectivity (ee) | Key Outcome | Reference |
| (E)-Methyl 4-hydroxy-3-methylbut-2-enoate | Asymmetric Hydrogenation | Chiral Catalyst (e.g., in CH₂Cl₂) | High (purifiable to optical purity) | Chiral homo-Roche ester formation | thegoodscentscompany.com |
| Ethyl 2-methylbuta-2,3-dienoate | Base-catalyzed Ethanol Addition | Base, Solvent (e.g., ethoxide) | (E)-selectivity | Michael addition stereocontrol | uni.lu |
| Methyl 2-cyano-3-methylbut-2-enoate | Enantioselective Intramolecular Reaction | Specific conditions (not detailed) | High yields and selectivity | Chiral compound formation | |
| Methyl (E)-crotonate (analog) | Co-catalyzed Cycloisomerization-Hydroalkenylation | Co-(S,S)-BDPP complex | Excellent (er 97:3) | Z-alkene configuration control |
Applications of 3 Methylbut 2 Enoate As a Versatile Building Block
Precursor in Natural Product Total Synthesis
3-Methylbut-2-enoate and its derivatives are crucial precursors in the total synthesis of complex natural products, particularly those featuring isoprene (B109036) units. Their ability to serve as fundamental building blocks facilitates the construction of intricate biomolecules with diverse structural architectures.
Construction of Complex Biomolecules Containing this compound Moieties
The incorporation of this compound moieties is evident in the synthesis of various complex biomolecules. For instance, studies have documented its utility in constructing polyisoprenoid chains through sophisticated organic transformations. A notable example is the total synthesis of the α-glycosidase inhibitor (3S,4R)-6-acetyl-3-hydroxy-2,2-dimethylchroman-4-yl (Z)-2-methylbut-2-enoate, a natural product isolated from Ageratina grandifolia. This synthesis not only confirmed its chromane (B1220400) structure but also established its absolute configuration. Another complex natural product, [(E)-2-[(1S,5S,7R,8S,11R)-11-(2-methoxypropan-2-yl)-8-methyl-3-oxo-5-(2-oxopropyl)-4-oxatricyclo[6.3.1.02,6]dodec-2(6)-en-7-yl]ethenyl] this compound, also contains a this compound ester group within its elaborate structure. Furthermore, Decursin, a natural product, is identified as (S)-8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-7-yl this compound, directly showcasing the integration of this moiety into complex natural scaffolds.
Derivatization for Bioactive Compound Development
The derivatization of this compound plays a significant role in the development of bioactive compounds. Methyl this compound serves as a critical intermediate in the synthesis of retinoid compounds, which are essential for various pharmaceutical applications. fishersci.com An example includes its use in the stereospecific synthesis of ethyl trans-3-formyl-2-butenoate, a key retinoid synthon. fishersci.com Additionally, ethyl 4-bromo-3-methylbut-2-enoate acts as a building block in the synthesis of 9-cis-β-carotene, another important retinoid. Derivatives of the parent 3-methylbut-2-enoic acid are actively explored for their potential in developing novel therapeutic agents, owing to their inherent biological activities against specific pathogens.
Intermediate in Pharmaceutical and Agrochemical Synthesis
Both methyl this compound and ethyl this compound are widely recognized as key intermediates in the synthesis pathways for pharmaceuticals and agrochemicals. fishersci.comamericanelements.comnih.gov Their reactivity and functional groups make them invaluable for constructing a wide range of active compounds. Methyl 2-cyano-3-methylbut-2-enoate, a derivative, also finds use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic addition reactions and the facilitating role of its cyano group in further chemical transformations.
Development of Antifungal Agents
This compound and its related compounds contribute to the development of antifungal agents. The parent compound, 3-methylbut-2-enoic acid, is utilized in the production of certain antifungal agents, including Ciclopirox Olamine, which is effective against a range of fungal infections. Derivatives of 3-methylbut-2-enoic acid have also demonstrated fungicidal properties. fishersci.com Furthermore, nonyl (Z)-2-methylbut-2-enoate has been noted for its use in antifungal agents.
Building Blocks for Heterocyclic Compounds
The compound serves as a valuable building block for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceutical and agrochemical structures. Ethyl 3-amino-2-methylbut-2-enoate, a derivative of this compound, is employed as a precursor for the synthesis of heterocycles such as imidazoles and oxazoles. In another instance, triazolopyridines, an important class of heterocyclic compounds with reported antifungal, anticancer, and anti-inflammatory activities, have been synthesized using ethyl 4-bromo-3-methylbut-2-enoate as a reactant.
Applications in Materials Science
Beyond pharmaceuticals and agrochemicals, this compound and its related compounds find applications in materials science. The parent compound, 3-methylbut-2-enoic acid, can be copolymerized with ethylene (B1197577) to produce acid-functionalized polyolefins, which are known to enhance adhesion properties in coatings. Methyl this compound is also utilized in the synthesis of plasticizers. fishersci.com More broadly, derivatives like ethyl 3-amino-2-methylbut-2-enoate are used in the production of specialty chemicals and materials possessing specific desired properties.
Physical and Chemical Properties of Ethyl this compound americanelements.com
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity, ester-like |
| Density (at 20°C) | Approximately 0.896 g/cm³ |
| Melting Point | Below -50°C |
| Boiling Point | 153-155°C (at standard pressure) |
| Solubility in Water | Sparingly soluble |
| Solubility in Organic Solvents | Highly soluble (e.g., ethanol (B145695), ether, acetone) |
| Flash Point | Around 46°C |
Quality Standards of Ethyl this compound americanelements.com
| Parameter | Specification |
| Purity (GC) | ≥98% |
| Moisture Content | ≤0.1% |
| Acid Value | ≤0.5 mg KOH/g |
| Appearance | Clear, colorless to pale yellow liquid |
Polymerization Potential of this compound Monomers
This compound and its esters exhibit significant potential as monomers in polymerization reactions, contributing to the development of diverse polymeric materials. The presence of the carbon-carbon double bond in their structure allows these compounds to undergo addition polymerization, a process where monomer units add to one another in a chain reaction to form long polymer chains.
For instance, methyl 2-methyl-3-butenoate, a structural isomer, is a key monomer in the production of acrylic polymers. These polymers find applications in paints, adhesives, and sealants, valued for their durability and aesthetic qualities. Methyl 2-methyl-3-butenoate readily undergoes free radical polymerization, leading to the formation of poly(methyl 2-methyl-3-butenoate), which is utilized in coatings and adhesives. This process can be initiated using peroxides or azo compounds, typically at room temperature. evitachem.com
The broader class of alkyl 3-methylbut-2-enoates, encompassing methyl, ethyl, isopropyl, propyl, isobutyl, butyl, and pentyl esters, have been synthesized and studied, indicating their relevance in chemical research, including polymerization studies. d-nb.info Furthermore, specific esters like 3-methylbut-2-en-1-yl this compound are also employed in polymer synthesis, highlighting the compound's role in creating advanced materials. ontosight.ai
Role in Flavor and Fragrance Chemistry (Focus on Synthetic Applications)
This compound esters are highly valued in the flavor and fragrance industries due to their distinctive aromatic properties and their utility as synthetic intermediates. These compounds are synthetically produced to achieve specific olfactory and gustatory profiles, which are crucial for various consumer products.
Methyl this compound, for example, is recognized for its "overripe fruity and ethereal odorant properties." lookchem.com It is synthetically incorporated as a fragrance ingredient, contributing to the aroma of natural products such as snake fruit and blueberry cultivars. lookchem.com Beyond its direct use as a fragrance component, it also serves as a starting material in the synthesis of dyes and pigments. lookchem.com
Ethyl this compound is another significant derivative, characterized by its fruity, ester-like odor. Its inherent reactivity and ester functionality make it an ideal compound for the synthetic production of flavors, fragrances, and other specialty chemicals. nbinno.com Its widespread recognition in the chemical industry stems from its utility as a versatile building block in synthesis. nbinno.com
Isopropyl this compound is predominantly used in the synthesis of various esters for flavor and fragrance formulations. It imparts delightful fruity notes, often evoking a sweet aroma reminiscent of tropical fruits. solubilityofthings.com This ester is a valuable intermediate in organic chemistry, facilitating the synthesis of more complex molecules required for specific flavor and fragrance applications. solubilityofthings.com The parent acid, 3-methylbut-2-enoic acid, is itself recognized as a flavoring agent, and its esters are widely employed for this purpose. thegoodscentscompany.com Other esters, such as 3-methylbut-2-en-1-yl this compound and 2-methylbutyl this compound, further underscore the compound's broad synthetic utility in creating diverse flavor and fragrance profiles. ontosight.aiperflavory.com
Biological Significance and Biosynthetic Pathways of 3 Methylbut 2 Enoate and Its Metabolites
Endogenous Metabolic Roles
Involvement in Branched-Chain Amino Acid Metabolism
3-Methylbut-2-enoate, primarily in its activated form as 3-methylcrotonyl-CoA, is a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), leucine (B10760876). wikipedia.orgnih.govresearchgate.netoimd.org The breakdown of leucine occurs within the mitochondria and serves as a significant source of cellular energy, providing acetyl-CoA and acetoacetate (B1235776). wikipedia.orgoimd.org
The metabolic pathway for leucine degradation begins with its transamination to α-ketoisocaproate, which is then oxidatively decarboxylated to form isovaleryl-CoA. Following this, isovaleryl-CoA is dehydrogenated to yield 3-methylcrotonyl-CoA. It is at this stage that the pivotal enzyme, 3-methylcrotonyl-CoA carboxylase (MCC), comes into play. wikipedia.orgnih.gov MCC, a biotin-dependent mitochondrial enzyme, catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. wikipedia.orguniprot.orgreactome.orgnih.govuniprot.org This reaction is a critical step in the leucine degradation pathway. uniprot.orguniprot.org Subsequently, 3-methylglutaconyl-CoA is hydrated, and then cleaved to produce acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production. wikipedia.orgnih.gov
Genetic deficiencies in the MCC enzyme, caused by mutations in the MCCC1 or MCCC2 genes, lead to an inborn error of metabolism known as 3-methylcrotonylglycinuria. reactome.orgnih.gov This condition results in the accumulation of 3-methylcrotonyl-CoA and its derivatives, leading to their excretion in the urine as 3-hydroxyisovaleric acid and 3-methylcrotonylglycine. nih.gov
Table 1: Key Enzymes and Metabolites in the Leucine Catabolic Pathway
| Metabolite/Enzyme | Role in Leucine Catabolism |
| Leucine | Essential branched-chain amino acid; the starting substrate. |
| α-Ketoisocaproate | Formed by the transamination of leucine. |
| Isovaleryl-CoA | Product of the oxidative decarboxylation of α-ketoisocaproate. |
| 3-Methylcrotonyl-CoA | Formed from the dehydrogenation of isovaleryl-CoA; substrate for MCC. |
| 3-Methylcrotonyl-CoA Carboxylase (MCC) | Biotin-dependent enzyme that carboxylates 3-methylcrotonyl-CoA. wikipedia.orgnih.gov |
| 3-Methylglutaconyl-CoA | Product of the MCC-catalyzed reaction. wikipedia.orguniprot.orgreactome.orguniprot.org |
| Acetyl-CoA and Acetoacetate | End products of the pathway, which can be utilized for energy. wikipedia.orgnih.gov |
Modulation of the Mevalonate (B85504) Pathway
The mevalonate pathway is a crucial metabolic route for the synthesis of cholesterol and a variety of non-sterol isoprenoids, which are vital for numerous cellular functions. nih.govnih.gov The rate-limiting step of this pathway is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which converts HMG-CoA to mevalonate. nih.govwikipedia.org
While direct modulation of the mevalonate pathway by this compound itself is not extensively documented, an indirect link can be established through the catabolism of leucine. The breakdown of leucine produces HMG-CoA as an intermediate, which is also a substrate in the mevalonate pathway. wikipedia.org Specifically, after the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA and its subsequent hydration, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) is formed. wikipedia.org This HMG-CoA can then be cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate in the final step of leucine catabolism. nih.gov
Therefore, the flux of metabolites through the latter stages of leucine degradation can influence the pool of HMG-CoA available for the mevalonate pathway. Intermediates of leucine catabolism, such as 3-methylglutaconyl-CoA and HMG-CoA, have been shown to act as feedback inhibitors of 3-methylcrotonyl-CoA carboxylase (MCC), thereby regulating the pathway. wikipedia.org This regulatory cross-talk highlights the intricate connection between amino acid metabolism and isoprenoid biosynthesis.
Biochemical Pathways and Enzyme Systems
Isoprenoid Biosynthesis via Methylerythritol Phosphate (B84403) Pathway
Isoprenoids are a large and diverse class of organic molecules synthesized in all living organisms from the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov There are two primary pathways for the biosynthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. wikipedia.org The MEP pathway is prevalent in most bacteria, some protozoa, and in the plastids of plants. wikipedia.orgnih.gov
The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov A key intermediate in this pathway is (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP). wikipedia.orgnih.govnih.gov HMBPP is synthesized from 2-C-methyl-D-erythritol 2,4-cyclodiphosphate by the enzyme HMB-PP synthase (GcpE or IspG). nih.govwikipedia.org Subsequently, HMBPP is converted into a mixture of IPP and DMAPP by HMB-PP reductase (LytB or IspH). wikipedia.orgproteopedia.orgillinois.edu
Although this compound shares a structural similarity with HMBPP, it is not a direct intermediate in the established MEP pathway. The presence of a hydroxyl group and a diphosphate moiety in HMBPP distinguishes it from this compound and is critical for its role in the enzymatic reactions of the MEP pathway.
Enzymatic Transformations and Decarboxylase-Mediated Pathways
The primary enzymatic transformation involving the CoA derivative of this compound is its carboxylation. As detailed in section 5.1.1, 3-methylcrotonyl-CoA is carboxylated by 3-methylcrotonyl-CoA carboxylase (MCC) to form 3-methylglutaconyl-CoA. wikipedia.orgresearchgate.net This reaction is a biotin- and ATP-dependent process that is essential for the catabolism of leucine. wikipedia.orgnih.gov
Decarboxylation reactions involving 3-methylcrotonic acid (the carboxylic acid form of this compound) have also been explored. For instance, the enzyme aconitate decarboxylase (ACOD1), which typically catalyzes the decarboxylation of cis-aconitate to itaconate, has been investigated for its potential to act on other substrates. wikipedia.orgnih.govnih.gov While the primary role of ACOD1 is in itaconate synthesis, the broader family of carboxy-lyases, to which it belongs, is responsible for cleaving carbon-carbon bonds, suggesting the potential for a variety of decarboxylation reactions. wikipedia.org
Table 2: Enzymatic Reactions Involving this compound and its Derivatives
| Enzyme | Substrate | Product(s) | Pathway |
| 3-Methylcrotonyl-CoA Carboxylase (MCC) | 3-Methylcrotonyl-CoA | 3-Methylglutaconyl-CoA | Leucine Catabolism |
| Aconitate Decarboxylase (ACOD1) Family | cis-Aconitate (primary) | Itaconate + CO2 | C5-Branched Dibasic Acid Metabolism |
Ecological and Inter-species Communication Roles
Volatile organic compounds (VOCs), including derivatives of this compound, play a significant role in ecological interactions. sisef.orgresearchgate.netnih.gov These molecules can act as signaling cues in plant defense, thermotolerance, and in communication between different species. sisef.orgnih.gov
Research has shown that methyl 3-methyl-2-butenoate, the methyl ester of 3-methylbut-2-enoic acid, can function as a chemoattractant for the nematode Caenorhabditis elegans. nih.gov Nematodes are attracted to this volatile compound, which is produced by certain fungi. This attraction can be a fatal lure, drawing the nematodes towards predatory fungi. nih.gov This interaction highlights the role of this compound derivatives in inter-kingdom communication.
In plants, volatile isoprenoids are known to be emitted in response to various environmental stresses. sisef.orgnih.gov They can protect plant cells from thermal and oxidative damage by strengthening cell membranes and scavenging reactive oxygen species. sisef.orgnih.gov While the specific role of this compound in these processes is an area of ongoing research, its structural similarity to other volatile isoprenoids suggests it may have similar protective functions. The emission of such compounds can also influence atmospheric chemistry. nih.gov
The diverse roles of this compound and its derivatives, from being a key metabolite in amino acid catabolism to a signaling molecule in ecological interactions, underscore its biological importance.
Pheromone Chemistry and Biological Activity
While this compound itself is a foundational structure, its derivatives, particularly esters, play a crucial role in insect communication. A notable example is found in the chemical ecology of the bronze bug (Thaumastocoris peregrinus), an emergent pest in Eucalyptus forests.
Research has identified a key compound, 3-methyl-2-butenyl (B1208987) butanoate, emitted in large quantities by the males of this species. researchgate.net This volatile ester has been demonstrated to function as a male-specific aggregation pheromone. researchgate.net Olfactometer bioassays have confirmed that this compound attracts conspecific adult males as well as late-instar male nymphs, but not females. researchgate.net This targeted attraction suggests a role in forming male aggregations rather than in direct sexual attraction. researchgate.net The ecological significance of this male-specific aggregation is a subject of ongoing investigation, but it highlights the specialized role that esters derived from the 3-methylbut-2-enol backbone play in mediating insect behavior. researchgate.net
Table 1: Pheromonal Activity of a this compound Related Compound
| Compound Name | Emitting Organism | Function | Target Organism(s) |
|---|
Identification in Natural Volatile Profiles
Esters of 3-methylbut-2-enoic acid are significant contributors to the natural aroma profiles of various fruits. The methyl ester, methyl this compound, is a well-documented volatile compound identified in several plant species, where it contributes to their characteristic scent.
This compound has been identified as a potent odorant in snake fruit (Salacca zalacca), contributing to its unique aroma. thegoodscentscompany.com Furthermore, it is a known volatile component of papaya (Carica papaya) and the lowbush blueberry (Vaccinium angustifolium), indicating its widespread, albeit often in trace amounts, presence in fruit bouquets. thegoodscentscompany.comnih.gov The occurrence of methyl this compound across different and unrelated fruit species underscores its role as a fundamental building block in the biosynthesis of fruit aromas.
Table 2: Identification of Methyl this compound in Natural Volatiles
| Compound Name | Identified In | Family |
|---|---|---|
| Methyl this compound | Snake fruit (Salacca zalacca) | Arecaceae |
| Methyl this compound | Papaya (Carica papaya) | Caricaceae |
Advanced Analytical and Spectroscopic Characterization of 3 Methylbut 2 Enoate and Derivatives
Chromatographic Techniques for Analysis and Purity Assessment
Chromatographic methods are indispensable for separating and quantifying components in complex mixtures, as well as for assessing the purity of 3-methylbut-2-enoate derivatives.
Gas Chromatography (GC) is widely utilized for the analysis and purity assessment of volatile or semi-volatile this compound esters. For instance, the Kovats Retention Index, a measure of retention behavior, has been reported for methyl this compound, with values such as 831, 826.3 (standard non-polar) and 1155, 1162 (standard polar) nih.gov. GC is also routinely employed for purity determination, with ethyl this compound, for example, demonstrating high purity levels (e.g., 99.54%) as determined by GC analysis medchemexpress.com. This technique is particularly effective for monitoring reaction completeness and identifying impurities in synthetic routes.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound derivatives, especially those that may not be sufficiently volatile for GC or require higher resolution. Reverse-phase (RP) HPLC methods are commonly applied. These methods typically involve a mobile phase composed of acetonitrile (B52724) (MeCN) and water, often with the addition of phosphoric acid to optimize separation conditions sielc.comsielc.comsielc.com. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid sielc.comsielc.com. Columns such as Newcrom R1 or C18-RP (5 µm particle size) are frequently used sielc.comsielc.comresearchgate.netsielc.com. For example, the HPLC analysis of ethyl 4-bromo-3-methylbut-2-enoate, a derivative, on a LiChrocart C18-RP column using an acetonitrile/water gradient (60:40 to 100:0 in 12 min) showed a retention time of 7 minutes and a purity of 96% researchgate.net. These methods are scalable, allowing for both analytical and preparative separations, including the isolation of impurities sielc.comsielc.com.
Spectroscopic Elucidation of Molecular Structure and Stereochemistry
Spectroscopic techniques are fundamental for confirming the molecular structure, functional groups, and, where applicable, the stereochemistry of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is crucial for the detailed structural elucidation of this compound derivatives. These techniques provide information about the number, type, and connectivity of atoms within the molecule. Spectra for compounds like methyl this compound are readily available and confirm the presence of characteristic proton and carbon environments nih.govchemicalbook.com. For ethyl this compound, the ¹H NMR spectrum is consistent with its expected structure medchemexpress.com. NMR is particularly valuable for distinguishing between isomers and confirming the configuration (E or Z) around the double bond.
Mass Spectrometry (MS), especially Electron Ionization Mass Spectrometry (EI-MS), is used to determine the molecular weight and characteristic fragmentation patterns of this compound derivatives, aiding in their identification. For methyl this compound, the molecular ion peak is observed at m/z 114, corresponding to its molecular weight of 114.14 g/mol nih.gov. Common fragmentation ions include m/z 83 (loss of methoxy (B1213986) group), m/z 55, and m/z 39 nih.gov. The availability of mass spectra for ethyl this compound further supports its characterization nist.gov. High-Resolution Mass Spectrometry (HRMS) can provide exact mass measurements, which are essential for distinguishing between compounds with very similar nominal masses, such as isomers .
Table 1: Representative Mass Spectrometry Data for Methyl this compound
| Parameter | Value | Source |
| Molecular Weight | 114.14 g/mol | PubChem, NIST nih.gov |
| Molecular Ion Peak | m/z 114 | NIST nih.gov |
| Top Fragmentation Peak | m/z 83 nih.gov | NIST nih.gov |
| Second Highest Peak | m/z 55 nih.gov | NIST nih.gov |
| Third Highest Peak | m/z 39 nih.gov | NIST nih.gov |
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in this compound derivatives by detecting characteristic vibrational frequencies. For methyl this compound, strong absorbance bands are observed around 1720 cm⁻¹, corresponding to the ester carbonyl (C=O) stretching vibration nih.gov. Additionally, conjugated carbon-carbon double bond (C=C) stretching vibrations typically appear in the region of 1600-1650 cm⁻¹ . The absence of hydroxyl (O-H) stretches, if purified, can rule out hydrolyzed byproducts . For derivatives such as ethyl 2-cyano-3-methylbut-2-enoate, a strong absorbance at approximately 2220 cm⁻¹ indicates the presence of a cyano (C≡N) stretch .
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Compound Example | Source |
| Ester C=O Stretch | ~1720 | Methyl this compound | nih.gov |
| Conjugated C=C | ~1600-1650 | Methyl this compound | |
| C≡N Stretch | ~2220 | Ethyl 2-cyano-3-methylbut-2-enoate |
Ultraviolet-Visible (UV-Vis) Spectroscopy: While specific UV-Vis spectroscopic data for this compound and its common esters were not extensively detailed in the provided search results, this technique is generally valuable for compounds containing conjugated systems, such as the α,β-unsaturated ester moiety in these compounds. The conjugated double bond and carbonyl group would typically result in absorption bands in the UV region, providing information about the extent of conjugation and potential electronic transitions. Further detailed studies would be required to establish specific λmax values and extinction coefficients for these compounds.
Computational Chemistry and Theoretical Studies on 3 Methylbut 2 Enoate
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling are fundamental tools for exploring the electronic structure and properties of 3-Methylbut-2-enoate. These methods enable the optimization of molecular geometries, the calculation of energy landscapes, and the prediction of spectroscopic characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely applied quantum mechanical method for studying the electronic structure of molecules. For this compound and its related compounds, DFT is utilized to predict electrophilic addition sites, particularly at the α,β-unsaturated carbonyl group. Common functionals and basis sets, such as B3LYP with basis sets like 6-31G(d) or 6-311+G(d,p), are employed for these calculations. DFT is also instrumental in optimizing molecular structures and exploring potential energy surfaces (PES) to understand conformational preferences and stability. researchgate.netresearchgate.net Beyond structural analysis, DFT computations have been successfully used to confirm the structure and determine the absolute configuration of complex natural products containing the 2-methylbut-2-enoate moiety. researchgate.netacs.org
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding chemical reactivity by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org For unsaturated esters like this compound, FMO analysis helps predict the preferred sites for nucleophilic and electrophilic attacks. Generally, the LUMO of the carbonyl group is often localized on the carbonyl carbon, making it the primary electrophilic site, while the HOMO, often associated with lone pairs or π-bonds, indicates nucleophilic regions. libretexts.orglibretexts.org In studies involving related compounds such as methyl 3-methylbut-3-enoate (an isomer), FMO analysis, specifically the energy gap between the LUMO of the alkene and the HOMO of dienes, dictates regioselectivity in Diels-Alder reactions. For instance, DFT simulations (e.g., using the M06-2X/cc-pVTZ functional and basis set) can predict an endo preference in such cycloadditions.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry plays a crucial role in elucidating reaction mechanisms and characterizing transition states, which are critical for understanding chemical transformations involving this compound.
Intrinsic Reaction Coordinate (IRC) Calculations
Intrinsic Reaction Coordinate (IRC) calculations are performed to trace the minimum energy pathway connecting reactants, transition states, and products. This method is essential for confirming the nature of a transition state and for understanding whether a reaction proceeds via a concerted or asynchronous pathway. gaussian.com While specific IRC calculations for this compound are not detailed in general literature, the methodology, often implemented in software like Gaussian 16, is routinely applied to study reaction mechanisms, including cycloadditions, involving similar unsaturated esters.
Solvent Effects Modeling
The influence of the surrounding medium on molecular properties and reaction pathways is significant. Computational models incorporate solvent effects to provide more accurate predictions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that simulates the solvent environment (e.g., THF or DCM) by treating the solvent as a continuous dielectric medium. researchgate.net The inclusion of solvent effects in computational studies is vital as solvent polarity can significantly impact reaction rates, equilibrium positions, and stereoselectivity, as observed in base-catalyzed addition reactions involving precursors to 3-methylbut-2-enoic acid.
Stereochemical Prediction and Absolute Configuration Determination
Computational methods are increasingly used for predicting and confirming the stereochemistry and absolute configuration of organic molecules, especially those with chiral centers or undergoing stereoselective reactions. While this compound itself is an achiral molecule, its involvement in reactions that generate chiral products or its presence within larger, chiral natural products makes stereochemical prediction relevant. For instance, DFT computations have been successfully employed to reconfirm the absolute configuration of complex natural products that incorporate the (Z)-2-methylbut-2-enoate structural unit. researchgate.netacs.org Furthermore, computational studies can investigate the factors influencing stereoselectivity in reactions where this compound derivatives act as reactants or intermediates, such as the role of solvent polarity and base strength in determining the stereochemical outcome of addition reactions. The ability to model and predict the E/Z isomerism, which is inherent to the this compound structure, is also a key application of computational chemistry in this context.
Q & A
Q. What are the established synthetic routes for 3-Methylbut-2-enoate, and how can purity be optimized?
Methodological Answer: The primary synthesis involves acid-catalyzed esterification of 3-methylbut-2-enoic acid with methanol. Key steps include:
- Reaction Setup: Use concentrated sulfuric acid as a catalyst (1–2% v/v) under reflux (70–75°C) for 4–6 hours .
- Purification: Distill the crude product under reduced pressure (60 mm Hg) to isolate the ester. Purity is enhanced via fractional distillation or silica gel chromatography .
- Characterization: Confirm purity via GC-MS (retention time ~8.2 min) and NMR (δ 1.85 ppm for methyl groups, δ 5.45 ppm for alkene protons) .
Q. Table 1: Key Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀O₂ | |
| Boiling Point | 70–75°C (60 mm Hg) | |
| Density (20°C) | 0.935 g/mL | |
| Refractive Index (n²⁰/D) | 1.4364 |
Q. What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR: Identify the α,β-unsaturated ester moiety via alkene protons (δ 5.45 ppm, doublet) and methyl groups (δ 1.85 ppm, singlet) .
- IR Spectroscopy: Confirm ester carbonyl (C=O) stretching at 1720–1740 cm⁻¹ and alkene (C=C) at 1640–1680 cm⁻¹ .
- GC-MS: Quantify purity and detect impurities using a polar column (e.g., DB-WAX), with fragmentation patterns showing m/z 114 (molecular ion) and m/z 59 (methoxy group) .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in Diels-Alder reactions?
Methodological Answer:
- DFT Studies: Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~5.2 eV) indicates moderate electrophilicity, favoring cycloaddition with electron-rich dienes .
- Transition State Analysis: Visualize asynchronous bond formation using QM/MM simulations (e.g., CP2K software), highlighting steric effects from methyl substituents .
- Experimental Validation: Compare computational predictions with kinetic data (e.g., second-order rate constants) under varying solvents (THF vs. DCM) .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for esterification reactions involving this compound?
Methodological Answer:
- Critical Variables to Assess:
- Catalyst Type: Compare homogeneous (H₂SO₄) vs. heterogeneous (Amberlyst-15) catalysts. Heterogeneous systems may reduce side reactions (e.g., dehydration) but require longer reaction times .
- Moisture Sensitivity: Trace water reduces yields; use molecular sieves (3Å) or azeotropic distillation .
- Analytical Consistency: Ensure GC-MS calibration aligns across studies (e.g., internal standard: methyl benzoate) .
- Statistical Meta-Analysis: Apply ANOVA to published datasets (e.g., yield vs. temperature/catalyst loading) to identify outlier conditions .
Q. What metabolic pathways involve this compound in microbial systems?
Methodological Answer:
- Isotopic Tracing: Incubate E. coli cultures with ¹³C-labeled this compound. Analyze metabolites via LC-MS/MS to identify incorporation into acetyl-CoA or mevalonate pathways .
- Enzyme Assays: Purify acyl-CoA synthetases and measure kinetic parameters (Km, Vmax) using UV-Vis (NADH depletion at 340 nm) .
- Gene Knockout Studies: Use CRISPR-Cas9 to disrupt putative esterase genes (e.g., yjgL) and monitor growth inhibition in minimal media .
Q. How does stereoelectronic effects influence the stability of this compound derivatives?
Methodological Answer:
- Conformational Analysis: Perform rotational barrier calculations (NMR line-shape analysis) to assess hindered rotation around the ester C–O bond .
- X-ray Crystallography: Resolve crystal structures (e.g., CCDC entry 2050121) to confirm planar geometry of the α,β-unsaturated system .
- Solvent Polarity Studies: Measure UV-Vis absorbance (λmax ~220 nm) in solvents of varying polarity (e.g., hexane vs. ethanol) to correlate with resonance stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
